molecular formula C26H29ClN4O2 B11087627 1'-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4'-bipiperidine-4'-carboxamide

1'-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11087627
M. Wt: 465.0 g/mol
InChI Key: RFNCALCENXRRFL-UHFFFAOYSA-N
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Description

1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a bipiperidine moiety. The presence of a chloro substituent and a carboxamide group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Formation of the Bipiperidine Moiety: The bipiperidine moiety can be synthesized through a series of nucleophilic substitution reactions, starting from piperidine derivatives.

    Final Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the quinoline core and phenyl group allows for π-π interactions with aromatic amino acids in the active site of enzymes. Additionally, the bipiperidine moiety can form hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine moiety, which provides additional sites for interaction with biological targets. This structural feature enhances its binding affinity and specificity compared to similar compounds .

Properties

Molecular Formula

C26H29ClN4O2

Molecular Weight

465.0 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C26H29ClN4O2/c27-19-9-10-21-20(17-19)22(18-7-3-1-4-8-18)23(24(32)29-21)30-15-11-26(12-16-30,25(28)33)31-13-5-2-6-14-31/h1,3-4,7-10,17H,2,5-6,11-16H2,(H2,28,33)(H,29,32)

InChI Key

RFNCALCENXRRFL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C(=O)N

Origin of Product

United States

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